1-(tert-Butoxycarbonyl)-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Common Reagents and Conditions
Electrophilic Fluorination: Selectfluor
Boc Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Nucleophilic Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
Deprotected Amines: Removal of the Boc group yields the free amine.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves the following steps:
Cleavage of the Boc Group: The Boc group is cleaved under acidic conditions, yielding the free amine.
Interaction with Molecular Targets: The free amine can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-[(tert-butoxy)carbonyl]-amino-cyclohexanecarboxylic acid
- 1-[(tert-butoxy)carbonyl]-amino-quinoline-4-carboxylic acid
Uniqueness
1-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C15H18FNO4 |
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Molecular Weight |
295.31 g/mol |
IUPAC Name |
7-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-7-6-11(13(18)19)10-5-4-9(16)8-12(10)17/h4-5,8,11H,6-7H2,1-3H3,(H,18,19) |
InChI Key |
YGVNEEPEKJFESH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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